3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyaniline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: It can be used as a fungicide or pesticide due to its ability to inhibit the growth of various pathogens.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine
- 3-(4-Bromophenyl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
Biological Activity
3-(4-Ethoxyphenyl)-1,2,4-thiadiazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the ethoxyphenyl substituent enhances its solubility and may contribute to its biological efficacy. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of a thiadiazole ring attached to an ethoxyphenyl group, which may influence its interaction with biological targets.
The biological activity of thiadiazole derivatives often involves their interaction with various enzymes and receptors. The mechanism by which this compound exerts its effects may include:
- Enzyme Inhibition : The thiadiazole moiety can inhibit specific enzymes involved in cellular processes.
- Receptor Interaction : The compound may bind to receptors that regulate various physiological functions.
- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Thiadiazole derivatives are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance:
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 14 |
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives:
- Antitumor Activity : A study showed that certain thiadiazole derivatives displayed significant antitumor activity with IC50 values ranging from 0.071 to 0.194 µM against BRAF and VEGFR-2 kinases. These findings suggest that structural modifications can enhance the efficacy of thiadiazole-based compounds in cancer therapy .
- Antimicrobial Properties : Research indicated that derivatives containing the thiadiazole ring exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This highlights the potential use of these compounds in treating infections.
- Mechanistic Insights : Molecular docking studies have demonstrated that thiadiazole derivatives can effectively bind to target enzymes and receptors, which is crucial for understanding their therapeutic potential .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-2-14-8-5-3-7(4-6-8)9-12-10(11)15-13-9/h3-6H,2H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGKCPCVOCHBRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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